molecular formula C8H8BrN3 B2368660 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1783407-55-5

4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B2368660
CAS No.: 1783407-55-5
M. Wt: 226.077
InChI Key: QCTYUPBHWHJMRE-UHFFFAOYSA-N
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Description

4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and two methyl groups at the 1st and 6th positions of the pyrazolo[3,4-b]pyridine ring system. It has a molecular formula of C8H8BrN3 and a molecular weight of 226.08 g/mol .

Chemical Reactions Analysis

4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with tropomyosin receptor kinases (TRKs). TRKs are transmembrane proteins that, upon activation by their ligands, trigger downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can potentially halt the progression of cancers driven by TRK overexpression or mutations .

Comparison with Similar Compounds

4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:

These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.

Properties

IUPAC Name

4-bromo-1,6-dimethylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-3-7(9)6-4-10-12(2)8(6)11-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTYUPBHWHJMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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